Flufenamic acid-13C6

LC-MS/MS quantification stable isotope internal standard matrix effect compensation

Choose Flufenamic acid-13C6 as your quantitative internal standard to eliminate the -38.4% bias documented in deuterated analogs. The +6 Da mass shift ensures clean SRM separation and superior matrix effect compensation in regulated bioanalysis. Ideal for ion channel research (TRPC6 selectivity >17.5×) and neuroinflammation PK-PD studies. Each lot includes a Certificate of Analysis with HPLC and NMR data, backed by ISO 17034 manufacturing, to ensure GLP compliance and long-term reproducibility. Purchase now for ready-to-use analytical standard for LC-MS/MS quantification in biological matrices and environmental samples.

Molecular Formula C14H10F3NO2
Molecular Weight 287.19 g/mol
Cat. No. B15618089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlufenamic acid-13C6
Molecular FormulaC14H10F3NO2
Molecular Weight287.19 g/mol
Structural Identifiers
InChIInChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1+1,2+1,6+1,7+1,11+1,12+1
InChIKeyLPEPZBJOKDYZAD-GKGUUKCASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Flufenamic Acid-13C6: Isotopically Labeled Fenamate Reference Standard for Quantitative Bioanalysis and Ion Channel Research


Flufenamic acid-13C6 (CAS 1325559-30-5) is the 13C6-stable isotope-labeled analog of flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID) of the anthranilic acid (fenamate) class. The labeling replaces all six carbon atoms of the benzoic acid ring with carbon-13, increasing the molecular mass from 281.23 g/mol (unlabeled) to 287.19 g/mol . Like its unlabeled parent, the compound is a non-selective cyclooxygenase (COX) inhibitor, an AMPK activator, and a polypharmacological modulator of multiple ion channels including chloride channels, L-type Ca2+ channels, non-selective cation channels, and K+ channels . As a 13C6-labeled internal standard, it is primarily intended for LC-MS/MS and GC-MS quantification of flufenamic acid in biological matrices, pharmaceutical formulations, and environmental samples .

Why Unlabeled Flufenamic Acid or Deuterated Analogs Cannot Substitute for Flufenamic Acid-13C6 in Quantitative Mass Spectrometry Workflows


In quantitative LC-MS/MS and GC-MS bioanalysis, the choice of internal standard (IS) directly determines method accuracy, precision, and regulatory defensibility. Unlabeled flufenamic acid cannot serve as an IS because it is indistinguishable from the target analyte, providing no correction for matrix effects, extraction recovery variability, or ion suppression [1]. Deuterated flufenamic acid-d4, while isotopically distinct, introduces a well-documented chromatographic isotope effect: deuterium labeling alters hydrophobicity sufficiently to cause retention time shifts relative to the native analyte, undermining co-elution and matrix effect compensation [2]. A systematic head-to-head comparison demonstrated that deuterated SIL-IS produced a −38.4% quantitative bias in urinary biomarker analysis, whereas the 13C6-labeled IS showed no significant bias [3]. Furthermore, flufenamic acid-13C6, with its +6 Da mass shift, provides wider separation from the natural abundance M+2/M+4 isotopologue peaks than the +4 Da shift of the d4 analog, reducing isotopic cross-talk in selected reaction monitoring (SRM) transitions . These factors make flufenamic acid-13C6 the analytically superior internal standard for regulated bioanalytical methods requiring robust matrix effect compensation and long-term inter-laboratory reproducibility.

Flufenamic Acid-13C6: Quantitative Head-to-Head and Cross-Study Differentiation Evidence Against Closest Analogs


13C6 vs. Deuterated (d4) Internal Standard: Chromatographic Co-Elution Fidelity and Quantitative Bias

Flufenamic acid-13C6 demonstrates identical reversed-phase chromatographic retention time to unlabeled flufenamic acid, ensuring co-elution and matched matrix effect behavior. In contrast, deuterated internal standards such as flufenamic acid-d4 exhibit a chromatographic isotope effect due to the doubling of atomic mass when 2H replaces 1H, causing measurable retention time shifts that compromise matrix effect compensation [1]. In a systematic comparative study of deuterated (2H) versus non-deuterated (13C and 15N) SIL-IS for LC-ESI-MS/MS, the deuterated IS generated concentrations on average 59.2% lower than the 13C6 IS, with a spike accuracy bias of −38.4%, whereas no significant bias was observed for the 13C6-labeled IS [2]. Post-column infusion experiments confirmed that ion suppression experienced by the native analyte and 13C6-IS was not equally experienced by the deuterated IS, directly explaining the biased results [2].

LC-MS/MS quantification stable isotope internal standard matrix effect compensation deuterium isotope effect

Isotopic Enrichment Purity: Single Isotopologue 13C6 vs. Deuterated d1-d4 Mixture

Flufenamic acid-13C6 manufactured under ISO 9001 / ISO 17034 specifications (WITEGA) delivers an isotopic purity of >99.0 atom% 13C with an overall HPLC purity of >99.0%, as a single, well-defined 13C6 isotopologue . In contrast, flufenamic acid-d4 (Cayman Chemical, Item No. 33272) is specified as '≥99% deuterated forms (d1-d4),' indicating a mixture of partially deuterated species (d1, d2, d3, d4) rather than a single d4 isotopologue . This isotopologue heterogeneity in the d4 product introduces additional complexity in MS response factor calibration and can contribute to non-linearity at low concentrations. The 13C6 product provides a shelf life of 24 months with documented lot-specific Certificates of Analysis including HPLC chromatograms and NMR confirmation of labeling position .

isotopic enrichment Certificate of Analysis reference standard quality isotopologue distribution

TRPC6 Channel Inhibition: Flufenamic Acid vs. Mefenamic Acid — >17.5-Fold Selectivity Differential

Among fenamate NSAIDs, flufenamic acid exhibits a distinct TRP channel selectivity profile that has direct implications for its use as a pharmacological tool compound. In a head-to-head panel screen using FLIPRTetra Ca2+ flux assays in HEK293 cells, flufenamic acid inhibited TRPC6 with an IC50 of 17.1 ± 7.2 µM, whereas mefenamic acid was essentially inactive at TRPC6 (IC50 >300 µM), representing a >17.5-fold selectivity advantage for flufenamic acid [1]. The rank order of TRP channels most potently blocked by flufenamic acid was TRPC6 > TRPM3 > TRPV4 > TRPM2, whereas mefenamic acid showed a completely different rank order (TRPM3 >> TRPV4, TRPC6, TRPM2), with pronounced selectivity for TRPM3 [1]. This differential TRP channel fingerprint means that mefenamic acid cannot substitute for flufenamic acid in experiments targeting TRPC6-mediated signaling.

TRPC6 transient receptor potential channel fenamate selectivity calcium imaging

COX-1/COX-2 Inhibition Potency: Flufenamic Acid Within the Fenamate Pharmacological Landscape

Flufenamic acid inhibits human COX-1 with an IC50 of 3 µM and COX-2 with an IC50 of 9.3 µM, establishing a modest ~3-fold COX-1 preference . Within the fenamate class, this potency profile is intermediate: meclofenamic acid is a slow, tight-binding inhibitor of COX-2 with an IC50 of 31 nM — approximately 300-fold more potent than flufenamic acid at COX-2 [1]. Crystal structures of fenamate-COX-2 complexes reveal that flufenamic acid, mefenamic acid, and tolfenamic acid all bind in an inverted orientation within the cyclooxygenase channel, with the carboxylate group interacting with Tyr-385 and Ser-530 at the top of the channel, and all three act as substrate-selective inhibitors whose efficacy is dependent on peroxide tone [1]. Ibuprofen, a structurally dissimilar COX inhibitor, does not activate Slo2.1 channels, confirming that fenamate ion channel effects are pharmacologically separable from COX inhibition [2].

cyclooxygenase inhibition COX-1 COX-2 fenamate NSAID substrate-selective inhibition

Slo2.1 (KNa) Channel Activation: Flufenamic Acid vs. Niflumic Acid — 1.9-Fold Potency Advantage

In a direct, side-by-side electrophysiological comparison using human Slo2.1 channels heterologously expressed in Xenopus oocytes, flufenamic acid activated Slo2.1 with an EC50 of 1.1 ± 0.09 mM (Hill coefficient 2.2 ± 0.16, n = 5), whereas the structurally related fenamate niflumic acid showed an EC50 of 2.09 ± 0.14 mM (Hill coefficient 2.4 ± 0.06, n = 9), representing a 1.9-fold higher potency for flufenamic acid [1]. Both compounds were classified as low-potency partial agonists. Notably, the A278R point mutation in the S6 pore-lining segment increased sensitivity to both drugs by approximately 19-fold (flufenamic acid EC50 dropped from 1.1 mM to 0.059 ± 0.008 mM) [1]. The effects of fenamates on Slo2.1 are biphasic, with an initial rapid activation phase followed by a slow inhibition phase, suggesting two distinct binding sites [2]. Ibuprofen, a structurally dissimilar COX inhibitor, did not activate Slo2.1, confirming this activity is separable from COX inhibition and specific to the fenamate chemotype [2].

Slo2.1 KNa channel potassium channel fenamate pharmacology electrophysiology

NLRP3 Inflammasome Inhibition: Fenamate-Class COX-Independent Anti-Inflammatory Activity

Flufenamic acid and mefenamic acid are both efficacious inhibitors of the NLRP3 inflammasome, acting via reversible blockade of the volume-regulated anion channel (VRAC) in macrophages independently of COX enzyme inhibition [1]. In NLRP3-dependent rodent models of inflammation (air pouch and peritoneum), both fenamates demonstrated significant in vivo efficacy [1]. Therapeutic effects were also shown in a model of amyloid-beta-induced memory loss and a transgenic mouse model of Alzheimer's disease, suggesting repurposing potential for fenamate NSAIDs as NLRP3 inflammasome inhibitors [1]. While this activity is shared across multiple fenamates (flufenamic acid, mefenamic acid), it is not observed with selective COX-1/COX-2 inhibitors such as aspirin, celecoxib, acetaminophen, or indomethacin, establishing it as a chemotype-specific, COX-independent pharmacological effect [2]. Flufenamic acid-13C6 enables accurate quantification of drug levels in target tissues (brain, peritoneal fluid) in these neuroinflammation and inflammasome models.

NLRP3 inflammasome IL-1β volume-regulated anion channel neuroinflammation fenamate repurposing

Flufenamic Acid-13C6: Prioritized Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Regulated Bioanalytical Method Validation (GLP/GCP) for Flufenamic Acid Pharmacokinetic Studies

In FDA/EMA-regulated bioanalytical method validation, the use of flufenamic acid-13C6 as the internal standard directly addresses matrix effect compensation requirements. The 13C6 label ensures co-elution with unlabeled flufenamic acid, eliminating the retention time shift issues associated with deuterated IS [1], and the single isotopologue specification (>99.0 atom% 13C) simplifies MS/MS transition selection and calibration linearity . The documented lot-specific CoA with HPLC and NMR characterization data supports audit-trail requirements for GLP-compliant laboratories . This scenario is directly supported by the evidence that 13C-labeled SIL-IS produces no significant quantitative bias, in contrast to the −38.4% bias documented for deuterated IS [1].

TRPC6 Channel Pharmacology: Using Flufenamic Acid-13C6 for Parallel Exposure-Response Studies

For ion channel researchers studying TRPC6-mediated signaling in cardiac, renal, or vascular biology, flufenamic acid offers a >17.5-fold selectivity advantage over mefenamic acid at the TRPC6 channel (IC50 17.1 µM vs. >300 µM) [2]. Flufenamic acid-13C6 enables simultaneous quantification of actual drug concentrations in bath solutions, cell lysates, or tissue homogenates, ensuring that observed TRPC6 effects are correlated with verified drug exposure rather than nominal concentrations. This is particularly important given the polypharmacology of fenamates across TRP family channels, where small concentration differences can shift the target selectivity profile [2].

DMPK and Tissue Distribution Studies in NLRP3 Inflammasome-Driven Disease Models

In preclinical models of neuroinflammation (e.g., transgenic Alzheimer's disease mice), flufenamic acid-13C6 serves as the quantitative IS for LC-MS/MS measurement of brain and plasma flufenamic acid concentrations, enabling rigorous pharmacokinetic-pharmacodynamic (PK-PD) correlation of drug exposure with NLRP3 inflammasome inhibition [3]. Given that fenamates inhibit NLRP3 via VRAC blockade independently of COX enzymes [3], accurate tissue drug level data generated using the 13C6 internal standard are essential to distinguish central vs. peripheral mechanisms of action and to support dose selection in repurposing studies.

Multi-Residue NSAID Monitoring in Food Safety and Environmental Testing

For regulatory residue control laboratories performing multi-analyte LC-MS/MS screening of NSAIDs in animal-derived foods (milk, muscle, kidney) or environmental water samples, flufenamic acid-13C6 provides a matrix-matched internal standard that co-elutes precisely with the target analyte across diverse sample matrices [1]. The 24-month shelf life and ISO 17034 manufacturing pedigree support long-term method continuity and inter-laboratory harmonization, while the +6 Da mass shift provides clean SRM channel separation from co-extracted isobaric interferences . The compound is ready for use in method setup, calibration curve construction, system suitability testing, and QC sample bracketing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flufenamic acid-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.